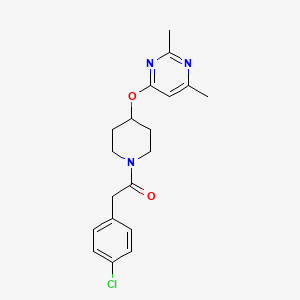

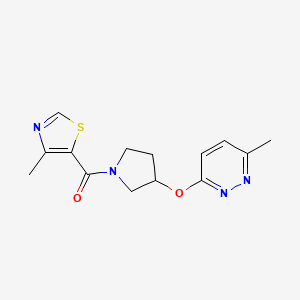

![molecular formula C17H23N3O B2362393 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide CAS No. 1235150-15-8](/img/structure/B2362393.png)

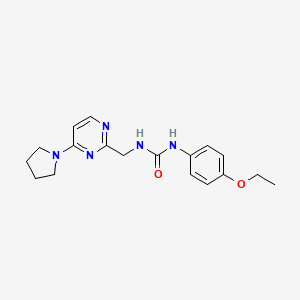

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide” is a compound that contains a benzimidazole core, which is a fused benzene and imidazole ring . Benzimidazole derivatives have been found to have a variety of biological activities and are used for the treatment of infectious diseases and as chemotherapeutic agents against cancer .

Chemical Reactions Analysis

The specific chemical reactions involving “N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide” are not detailed in the retrieved papers .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide” are not provided in the retrieved papers .科学的研究の応用

Electrophysiological Activity and Anticonvulsant Properties

One area of research has focused on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, identifying them as potent selective class III agents with potential for treating reentrant arrhythmias due to their efficacy in in vitro and in vivo models (Morgan et al., 1990). Similarly, derivatives of omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide have been synthesized to evaluate their anticonvulsant activity, with some showing significant activity in the maximal electroshock test, indicating potential as anticonvulsant agents (Soyer et al., 2004).

Anti-Inflammatory and Analgesic Activities

Research into the anti-inflammatory and analgesic properties of certain imidazole derivatives has been conducted, with some compounds demonstrating significant activity. For example, a study on N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides showed promising results for their anti-inflammatory activity, comparing favorably with non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).

Antimicrobial and Antitumor Effects

Another avenue of exploration is the antimicrobial and antitumor potential of imidazole and benzimidazole derivatives. Studies have synthesized and evaluated the antimicrobial activities of novel isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides against various bacteria and fungi, with some compounds displaying superior activities compared to standard drugs (Rajanarendar et al., 2008). Additionally, certain imidazo[1,2-a]pyrimidine derivatives have been investigated for their antitumor properties, with modifications aimed at reducing metabolism mediated by aldehyde oxidase to improve their efficacy (Linton et al., 2011).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The synthesis of imidazole derivatives can be influenced by environmental conditions .

特性

IUPAC Name |

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-2-16(21)18-11-12-7-9-13(10-8-12)17-19-14-5-3-4-6-15(14)20-17/h3-6,12-13H,2,7-11H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOZRSRPBSUHKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2362312.png)

![1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2362317.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362326.png)

![1-{[5-(1-ethylpropyl)-1,2,4-oxadiazol-3-yl]methyl}-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2362332.png)

![4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid](/img/structure/B2362333.png)